molecular formula C17H16ClFO4 B13002122 Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate

Cat. No.: B13002122
M. Wt: 338.8 g/mol
InChI Key: ZJFICRSAPJDZMQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is a synthetic organic compound with the molecular formula C17H16ClFO4. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the reaction of 3-chloro-5-ethoxy-4-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation would produce a carboxylic acid .

Scientific Research Applications

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-5-ethoxy-4-((3-fluorobenzyl)oxy)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C17H16ClFO4

Molecular Weight

338.8 g/mol

IUPAC Name

methyl 3-chloro-5-ethoxy-4-[(3-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H16ClFO4/c1-3-22-15-9-12(17(20)21-2)8-14(18)16(15)23-10-11-5-4-6-13(19)7-11/h4-9H,3,10H2,1-2H3

InChI Key

ZJFICRSAPJDZMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OC)Cl)OCC2=CC(=CC=C2)F

Origin of Product

United States

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